5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid
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Overview
Description
5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid is a heterocyclic compound that contains both imidazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both nitrogen-containing rings in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst can lead to the formation of the imidazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine or imidazole rings .
Scientific Research Applications
5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: The compound is used in the development of advanced materials, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved in its action can include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-methylimidazole
- 4-methylimidazole
- 2-pyridylimidazole
- 4-pyridylimidazole
Uniqueness
5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid is unique due to the presence of both pyridine and imidazole rings in its structure. This dual-ring system imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C10H9N3O2 |
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Molecular Weight |
203.20 g/mol |
IUPAC Name |
5-methyl-2-pyridin-2-yl-1H-imidazole-4-carboxylic acid |
InChI |
InChI=1S/C10H9N3O2/c1-6-8(10(14)15)13-9(12-6)7-4-2-3-5-11-7/h2-5H,1H3,(H,12,13)(H,14,15) |
InChI Key |
MXKDKJMIQMJMTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=CC=N2)C(=O)O |
Origin of Product |
United States |
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